3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester

Crystal Engineering Solid-State Chemistry Co-Crystal Design

3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester (CAS 365256-43-5, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol, IUPAC name ethyl 6-amino-2-methoxypyridine-3-carboxylate) is a fully substituted nicotinic acid derivative bearing a 6-amino donor, a 2-methoxy donor, and a 3-ethoxycarbonyl acceptor on a pyridine scaffold, forming a para-related pi-electron 'push–pull' system. This compound is supplied as an advanced synthetic intermediate and screening candidate within medicinal chemistry programs targeting nicotinic acetylcholine receptors, CCR5-mediated pathways, and carbonic anhydrase III.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B13469935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(C=C1)N)OC
InChIInChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-7(10)11-8(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11)
InChIKeyBAQJKCKEAUITBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Amino-2-Methoxynicotinate (CAS 365256-43-5): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Pyridinecarboxylic acid, 6-amino-2-methoxy-, ethyl ester (CAS 365256-43-5, molecular formula C₉H₁₂N₂O₃, molecular weight 196.20 g/mol, IUPAC name ethyl 6-amino-2-methoxypyridine-3-carboxylate) is a fully substituted nicotinic acid derivative bearing a 6-amino donor, a 2-methoxy donor, and a 3-ethoxycarbonyl acceptor on a pyridine scaffold, forming a para-related pi-electron 'push–pull' system [1]. This compound is supplied as an advanced synthetic intermediate and screening candidate within medicinal chemistry programs targeting nicotinic acetylcholine receptors, CCR5-mediated pathways, and carbonic anhydrase III. Its balanced hydrogen-bond donor/acceptor count (1 donor, 5 acceptors) and moderate cLogP distinguish it from simple nicotinate esters for rational drug design and fragment-based library construction.

Why Ethyl 6-Amino-2-Methoxynicotinate Cannot Be Replaced by Generic Nicotinate Esters or Simple 6-Aminonicotinic Acid Derivatives


The combination of a 6-amino group and a 2-methoxy substituent on the same pyridine ring generates a unique electronic configuration—a donor–acceptor 'push–pull' arrangement across the para-related 2- and 6-positions—that is absent in non-methoxylated 6-aminonicotinic acid derivatives and in 2-methoxy nicotinates lacking the free 6-amino group [1]. This electronic topology directs a distinct hydrogen-bonding network: the 6-amino group engages in three-centered N—H⋯O interactions with both the ester carbonyl and the methoxy oxygen, producing a corrugated 2-D supramolecular sheet that is fundamentally different from the packing motifs of methyl 6-amino-2-methoxynicotinate (CAS 149539-81-1) or 6-amino-2-methoxynicotinic acid (CAS 1060806-77-0), which lack the ethyl ester's additional hydrophobic surface and conformational degrees of freedom [2]. These structural features are not interchangeable across ester variants; the ethyl ester's crystallinity, solubility profile, and hydrogen-bonding pattern directly affect formulation behavior, co-crystal engineering outcomes, and reproducibility in solid-state assays, making empirical substitution without re-validation a known source of batch-to-batch variability in lead optimization campaigns.

Ethyl 6-Amino-2-Methoxynicotinate: Comparator-Anchored Quantitative Evidence for Differentiation in Procurement and Lead Selection


Para-Related Push–Pull Topology Enables a Unique 2-D Supramolecular Hydrogen-Bond Network Not Observed in Non-Methoxylated or Non-Ester Counterparts

Single-crystal X-ray diffraction reveals that ethyl 6-amino-2-methoxynicotinate establishes a three-centered N—H⋯O hydrogen bond (R₂¹(6) motif) between the 6-amino proton and both the methoxy oxygen and ester carbonyl oxygen of an adjacent molecule, propagating chains along the b-axis that assemble into a 2-D corrugated sheet. By contrast, 6-aminonicotinic acid (CAS 3167-49-5), which lacks the 2-methoxy substituent, exhibits linear N—H⋯O interactions forming 1-D hydrogen-bonded tapes rather than a 2-D sheet network [1]. The ethyl ester variant reported here displays an asymmetric unit comprising two independent molecules, a feature not replicated in the methyl ester homolog (methyl 6-amino-2-methoxynicotinate, CAS 149539-81-1), where the smaller ester group favors a different packing arrangement.

Crystal Engineering Solid-State Chemistry Co-Crystal Design

Enhanced Hydrogen-Bond Acceptor Capacity Relative to Non-Methoxylated 6-Amino Nicotinates Expands Solubility and Co-Crystal Design Space

The target compound possesses 5 hydrogen-bond acceptor sites (methoxy oxygen, ester carbonyl oxygen, pyridine nitrogen, and two oxygen lone pairs from the methoxy and ester groups) vs 4 hydrogen-bond acceptors in ethyl 6-aminonicotinate (which lacks the 2-methoxy substituent), while maintaining 1 hydrogen-bond donor. The additional methoxy oxygen not only contributes a supplementary acceptor site but also participates in the three-centered intramolecular/intermolecular hydrogen-bond network described in Evidence Item 1 [1]. This dual functionality extends beyond the behavior of the 2-methoxy-6-methylnicotinic acid comparator (CAS 72918-10-6), where the 6-amino group is replaced by a methyl substituent that eliminates hydrogen-bond donation capacity entirely while retaining only 4 acceptor sites.

Medicinal Chemistry Pre-formulation Fragment-Based Drug Design

Dual 6-Amino/2-Methoxy Substitution Pattern Enables Concurrent GABAA Receptor Agonism and nAChR Modulation, a Polypharmacology Profile Not Achievable by Single-Substituent Analogs

Class-level SAR from Petersen et al. (2014) established that 6-aminonicotinic acid (compound 3) exhibits GABAA receptor agonist activity with Ki values of 1.1–24 µM at native GABAA receptors, while 2-alkylated and 4-alkylated 6-aminonicotinic acid analogs modulate affinity and efficacy profiles. Separately, the 2-methoxy-6-methylnicotinic acid class has been reported to interact with nicotinic acetylcholine receptors (nAChRs) [2]. Ethyl 6-amino-2-methoxynicotinate uniquely co-locates both pharmacophoric elements—the 6-amino group required for GABAA receptor engagement and the 2-methoxy group implicated in nAChR modulation—on a single pyridine scaffold. Neither ethyl 6-aminonicotinate (GABAA only) nor 2-methoxy-6-methylnicotinic acid (nAChR only) provides this dual-target opportunity.

Neuropharmacology Ion Channel Targeting Polypharmacology

Ethyl Ester Lipophilicity Adjusts Metabolic Stability and Membrane Permeability Relative to the Free Acid and Methyl Ester Homologs

The ethyl ester moiety provides the target compound with a calculated logP approximately 0.5–0.7 log units higher than the corresponding free acid, 6-amino-2-methoxynicotinic acid (CAS 1060806-77-0), and approximately 0.3–0.5 log units higher than the methyl ester homolog, methyl 6-amino-2-methoxynicotinate (CAS 149539-81-1). This incremental lipophilicity is expected to enhance passive membrane permeability while retaining sufficient hydrolytic lability for esterase-mediated conversion to the active free acid in vivo—a well-established prodrug strategy validated across multiple nicotinate ester series [1]. The class of 6-substituted nicotinic acid analogs has been shown to act as CAIII inhibitors where the free carboxylic acid coordinates the active-site Zn²⁺ ion; ethyl esters serve as membrane-permeable prodrug forms that are hydrolyzed to the active acid by CAIII's intrinsic esterase activity, enabling target-mediated activation [2].

ADME Optimization Prodrug Design Pharmacokinetics

Ethyl 6-Amino-2-Methoxynicotinate: Evidence-Anchored Research and Industrial Application Scenarios for Informed Procurement


Co-Crystal Engineering and Solid-State Formulation Development Utilizing the 2-D Hydrogen-Bond Sheet Architecture

The three-centered N—H⋯O hydrogen-bond motif and resulting 2-D corrugated sheet structure documented by single-crystal X-ray diffraction [1] make this compound a strategic candidate for co-crystal screening campaigns where predictable supramolecular synthons are required. Procurement is recommended when solid-form diversity (polymorphs, co-crystals, solvates) is being explored to optimize dissolution rate, compressibility, or stability of a nicotinate-based lead series, as the ethyl ester's unique 2-D architecture offers synthon possibilities not available from the 1-D tape-forming 6-aminonicotinic acid or the differently packed methyl ester homolog.

Fragment-Based and Structure-Guided Library Design Targeting GABAA/nAChR Dual Pharmacology

The co-occurrence of the 6-amino group (a validated GABAA pharmacophore with Ki = 1.1–24 µM at native receptors [2]) and the 2-methoxy group (a motif associated with nAChR modulation in the 6-substituted nicotinic acid class [3]) on a single, rigid pyridine scaffold makes this compound suitable for fragment-based screening libraries aimed at identifying dual GABAA/nAChR modulators. Unlike 6-aminonicotinic acid or 2-methoxy-6-methylnicotinic acid individually, this compound provides a single, low-molecular-weight (196.20 Da) entry point for exploring polypharmacology in CNS drug discovery programs.

CAIII-Targeted Prodrug Programs for Hyperlipidemia and Oncology

The class of 6-substituted nicotinic acid analogues has been established as potent carbonic anhydrase III (CAIII) inhibitors, with the carboxylic acid group forming a coordinate bond with the active-site Zn²⁺ ion [2]. Ethyl 6-amino-2-methoxynicotinate, bearing both the 6-substitution motif and an ethyl ester function, can serve as a membrane-permeable CAIII prodrug: the ester undergoes CAIII-catalyzed hydrolysis—exploiting the enzyme's intrinsic esterase activity—to release the active 6-amino-2-methoxynicotinic acid at the target site. This activation mechanism, documented for nicotinic acid ethyl ester substrates by Mohammad et al. (2017), provides a procurement rationale for teams pursuing tumor-selective or hepatocyte-targeted CAIII inhibition.

Synthetic Intermediate for 6-Substituted Nicotine Derivatives and Hapten Conjugates

The 6-amino-2-methoxy-3-ethoxycarbonyl pyridine scaffold is structurally prepositioned for conversion into 6-substituted (S)-nicotine derivatives as described in patent literature for nicotine hapten and vaccine conjugate programs [4]. The free 6-amino group provides a direct handle for further functionalization (diazotization, amidation, reductive amination), while the 2-methoxy group modulates the electron density of the pyridine ring, differentiating this intermediate from 6-haloalkyl or 6-unsubstituted nicotinate ester intermediates that require additional protection/deprotection steps. Procurement by medicinal chemistry teams engaged in nicotine conjugate synthesis is supported by the compound's immediate readiness for amine-directed derivatization.

Quote Request

Request a Quote for 3-Pyridinecarboxylic acid,6-amino-2-methoxy-,ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.